molecular formula C12H19NO4S B5632849 N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide

Cat. No.: B5632849
M. Wt: 273.35 g/mol
InChI Key: LNMKTEZBSKGOQI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a 2,4-dimethoxyphenyl ring, making it a valuable candidate for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Studied for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide exerts its effects often involves the interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes by binding to active sites, thereby disrupting essential biochemical pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its antiproliferative activity.

    N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Studied for their antimicrobial properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide stands out due to its specific structural features, such as the combination of the 2,4-dimethoxyphenyl ring and the sulfonamide group, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9(2)8-18(14,15)13-11-6-5-10(16-3)7-12(11)17-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMKTEZBSKGOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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